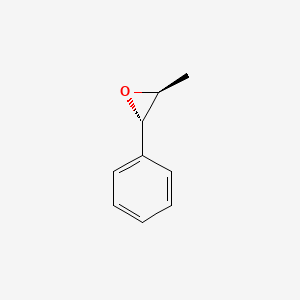

trans-beta-Methylstyrene oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-beta-Methylstyrene oxide: is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its chirality, having two stereocenters, which makes it an interesting subject for stereochemical studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-beta-Methylstyrene oxide can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the Sharpless epoxidation method can be employed, which uses a chiral catalyst to ensure the formation of the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic methods, such as those utilizing carbonyl reductase and glucose dehydrogenase, offer high stereoselectivity and yield, making them suitable for large-scale production .

Analyse Des Réactions Chimiques

Catalytic Epoxidation Reactions

Reaction Pathways and Selectivity

trans-β-Methylstyrene oxide undergoes two primary reaction pathways:

-

Epoxidation : Dominant pathway under catalytic conditions (e.g., molybdenum or Mn(salen) systems), yielding the epoxide as the major product .

-

Partial oxidation : On Au(111), atomic oxygen triggers competing oxidation of the allylic C–H bond, forming cinnamic acid via phenylallyloxy intermediates .

Key products :

-

Epoxide : Major product under catalytic epoxidation.

-

Cinnamic acid : Formed via oxygen-insertion at the allylic position .

-

Benzoic acid : Minor product from further oxidation of intermediates .

Stability and Side Reactions

-

Thermal rearrangement : trans-β-Methylstyrene oxide can rearrange thermally, as observed in trans-stilbene oxide analogs, forming compounds like 2,2-phenylpropanal .

-

Ring-opening reactions : The strained epoxide ring is susceptible to nucleophilic attack, though specific conditions (e.g., acidic/basic media) are required .

Analytical Characterization

Applications De Recherche Scientifique

Polymer Production

trans-β-MSO serves as a monomer in the production of high-performance polymers and copolymers. These materials are utilized in various applications, including:

- Coatings : Enhancing durability and resistance to environmental factors.

- Adhesives : Providing strong bonding capabilities.

- Plastics : Contributing to improved mechanical properties and thermal stability.

The incorporation of trans-β-MSO into polymer matrices allows for the development of materials with tailored characteristics suitable for specific industrial needs.

Asymmetric Epoxidation

One of the most prominent applications of trans-β-MSO is in asymmetric epoxidation processes. This reaction transforms alkenes into epoxides, which are valuable intermediates in organic synthesis. Various catalysts have been studied for this purpose:

- Manganese Salen Complexes : Immobilized Mn(salen) catalysts have shown effective performance in the asymmetric epoxidation of trans-β-MSO using NaClO as an oxidant. The reaction conditions can be optimized to achieve high selectivity and enantioselectivity .

- Molybdenum-Based Catalysts : Molybdenum dioxo complexes have been utilized for the epoxidation of unfunctionalized alkenes, including trans-β-MSO, with tert-butyl hydroperoxide (TBHP) as an oxidant. These catalysts have demonstrated high turnover frequencies (TOFs) and selectivity towards the desired epoxide products .

| Catalyst Type | Oxidant | TOF (h−1) | Selectivity (%) |

|---|---|---|---|

| Mn(salen) Complexes | NaClO | Variable | High |

| Molybdenum Dioxo | TBHP | ~1200 | High |

Environmental Studies

Research on trans-β-MSO has also focused on its interactions with atmospheric constituents such as ozone and hydroxyl radicals. These studies aim to understand its degradation pathways and potential impact on air quality through secondary organic aerosol formation.

Asymmetric Epoxidation Using Mn(salen) Catalysts

A study investigated the use of immobilized Mn(salen) catalysts for the asymmetric epoxidation of trans-β-MSO. The findings indicated that varying the length of linkages affected catalytic performance, with longer linkages resulting in higher conversion rates and selectivity towards trans epoxides .

Molybdenum Catalysts in Organic Synthesis

Another study highlighted the effectiveness of molybdenum-based complexes in catalyzing the epoxidation of trans-β-MSO alongside other substrates like cis-cyclooctene and stilbene. The results demonstrated that these catalysts could achieve high selectivity for epoxide formation under optimized conditions .

Mécanisme D'action

The mechanism of action of trans-beta-Methylstyrene oxide involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new bonds and products .

Comparaison Avec Des Composés Similaires

(2R,3R)-2-methyl-3-phenyloxirane: The enantiomer of trans-beta-Methylstyrene oxide, differing only in the spatial arrangement of atoms.

(2S,3R)-2-methyl-3-phenyloxirane: A diastereomer with different stereochemistry at one of the carbon atoms.

(2R,3S)-2-methyl-3-phenyloxirane: Another diastereomer with different stereochemistry at one of the carbon atoms.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for stereochemical studies and applications in various fields .

Propriétés

Numéro CAS |

23355-97-7 |

|---|---|

Formule moléculaire |

C9H10O |

Poids moléculaire |

134.17 g/mol |

Nom IUPAC |

(2S,3R)-2-methyl-3-phenyloxirane |

InChI |

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m0/s1 |

Clé InChI |

YVCOJTATJWDGEU-IONNQARKSA-N |

SMILES |

CC1C(O1)C2=CC=CC=C2 |

SMILES isomérique |

C[C@H]1[C@@H](O1)C2=CC=CC=C2 |

SMILES canonique |

CC1C(O1)C2=CC=CC=C2 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.